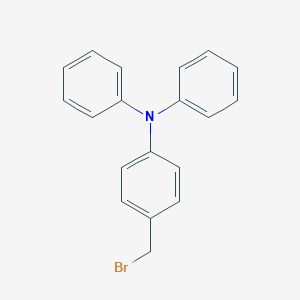
4-(Bromomethyl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N,N-diphenylaniline is likely a brominated derivative of diphenylaniline. Brominated compounds often serve as intermediates in the synthesis of other complex organic compounds .
Synthesis Analysis
The synthesis of brominated compounds often involves a bromination step. For instance, a nitration, conversion from the nitro group to an amine, and a bromination are required in a multistep synthesis .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Aplicaciones Científicas De Investigación
Catalytic Activity in Asymmetric Alkylation Reactions
4-(Bromomethyl)benzenesulfonamides, related to 4-(Bromomethyl)-N,N-diphenylaniline, have been prepared and used as quaternization reagents. The cinchonidinium salts obtained from this process showed high enantioselective catalytic activity in asymmetric benzylation, highlighting the utility of these compounds in synthesizing enantioenriched molecules (Itsuno, Yamamoto, & Takata, 2014).
Electrochemical Oxidation Studies
Research has focused on the electrochemical oxidation of bromoanilines, including compounds structurally related to 4-(Bromomethyl)-N,N-diphenylaniline. These studies help in understanding the oxidation mechanisms and potential applications in organic synthesis, revealing the formation of oxidized brominated amino-diphenylamines as significant products (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles, closely related to 4-(Bromomethyl)-N,N-diphenylaniline, serve as reactive scaffolds for synthetic elaboration. They are used in C-alkylation reactions and the synthesis of oxaprozin, demonstrating their utility in constructing complex molecules (Patil & Luzzio, 2016).
Development of Electronic Materials
Compounds containing (diphenylamino)phenylethenyl groups, such as (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, are employed in designing materials with useful electronic properties. These materials find applications in organic electronics and photonics, showcasing the versatility of bromomethyl-diphenylaniline derivatives (Chmovzh & Rakitin, 2022).
Nucleophilic Reactions and Alkylation Agents
Brominated furan derivatives have been synthesized and shown to behave as alkylating agents in the presence of secondary amines and sodium phenolate. These findings underscore the potential of bromomethyl derivatives in facilitating nucleophilic substitution reactions, which are fundamental in organic synthesis (Pevzner, 2003).
Safety And Hazards
Direcciones Futuras
Research into brominated compounds continues to be a vibrant field. For instance, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . Furthermore, microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles has been reported .
Propiedades
IUPAC Name |
4-(bromomethyl)-N,N-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHEBWVRVQJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626969 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-N,N-diphenylaniline | |
CAS RN |
183994-94-7 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

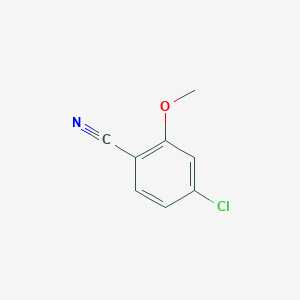
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
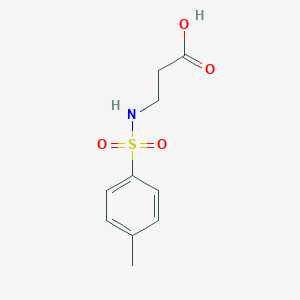
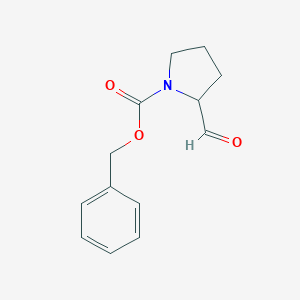
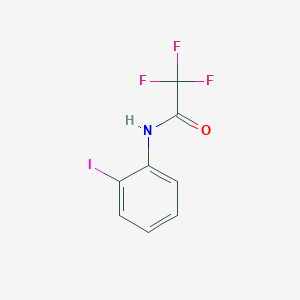
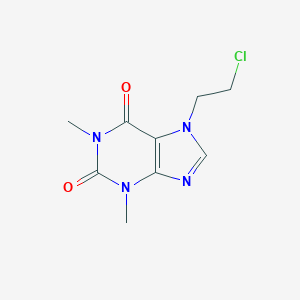
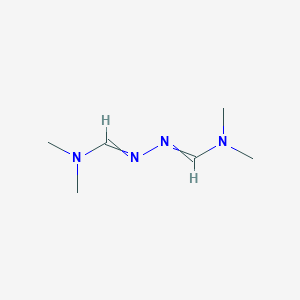
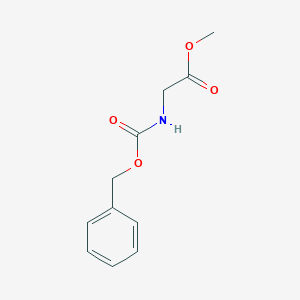
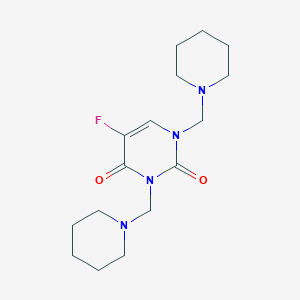
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)
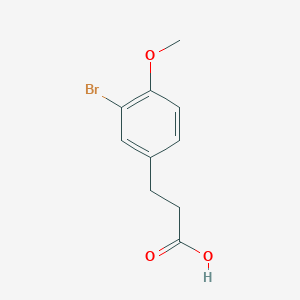
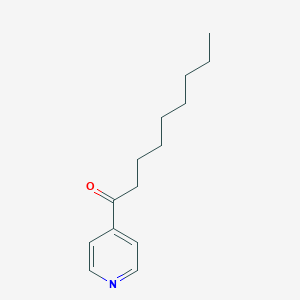
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)